2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide
Description
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(2-azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide |
InChI |
InChI=1S/C9H16N2O2/c1-10-8(12)4-13-7-2-9(3-7)5-11-6-9/h7,11H,2-6H2,1H3,(H,10,12) |
InChI Key |
OXSAYFWIWHZXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1CC2(C1)CNC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclobutane-1,1-Dimethanol Derivatives
A widely adopted method begins with cyclobutane-1,1-dicarboxylic acid, which undergoes a two-step reduction using lithium aluminum hydride (LiAlH₄) or borane-THF to yield cyclobutane-1,1-dimethanol. Subsequent mesylation with methanesulfonyl chloride (MsCl) in dichloromethane and triethylamine generates the dimethanesulfonate intermediate. Cyclization with 2-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO) and potassium carbonate at elevated temperatures (80–100°C) forms the spirocyclic sulfonamide-protected intermediate. Deprotection using dodecyl mercaptan and 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF) yields 2-azaspiro[3.3]heptane.
Key Data:
Reductive Detosylation of 2-Tosyl-2-azaspiro[3.3]heptane
An alternative route involves reductive cleavage of the tosyl group from 2-tosyl-2-azaspiro[3.3]heptane. Treatment with sodium naphthalenide in 1,2-dimethoxyethane at 0°C achieves quantitative detosylation, yielding the free amine. This method avoids harsh acidic or basic conditions, making it suitable for acid-sensitive substrates.
Key Data:
The introduction of the ether-linked side chain at the 6-position of the spirocyclic amine is critical for accessing the target molecule.
Nucleophilic Substitution with Chloroacetamide Derivatives
Activation of the spirocyclic amine’s hydroxyl group (generated via Boc-protection and subsequent deprotection) as a leaving group (e.g., mesylate or tosylate) enables nucleophilic substitution with N-methylacetamide. For example, reacting 6-hydroxy-2-azaspiro[3.3]heptane (Boc-protected) with methanesulfonyl chloride forms the mesylate intermediate, which undergoes substitution with N-methylacetamide in the presence of potassium carbonate in DMSO.
Key Data:
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a complementary approach, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 6-hydroxy-2-azaspiro[3.3]heptane with N-methyl-2-hydroxyacetamide. This method avoids the need for pre-activation of the hydroxyl group and proceeds under mild conditions.
Key Data:
N-Methylacetamide Side Chain Installation
Direct Amidation of Carboxylic Acid Intermediates
A modular strategy involves coupling 2-(2-azaspiro[3.3]heptan-6-yloxy)acetic acid with methylamine using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method is favored for its compatibility with Boc-protected intermediates.
Key Data:
Reductive Amination of Keto Intermediates
Alternative routes employ reductive amination of 2-(2-azaspiro[3.3]heptan-6-yloxy)acetaldehyde with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol. This method is less common due to challenges in aldehyde stability but offers a one-step pathway to the acetamide.
Key Data:
Optimization of Protecting Group Strategies
Boc Protection-Deprotection Sequences
The tert-butoxycarbonyl (Boc) group is extensively used to protect the spirocyclic amine during functionalization. Boc-anhydride in tetrahydrofuran (THF) with aqueous sodium hydroxide introduces the protecting group, while hydrochloric acid in ethyl acetate achieves deprotection.
Key Data:
Alternative Sulfonamide Protections
2-Nitrobenzenesulfonamide serves as a transient protecting group, enabling selective deprotection under mild conditions (dodecyl mercaptan/DBU). This strategy minimizes side reactions during ether linkage formation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization-Mesylation | Cyclization, mesylation, substitution | 65–78 | Scalable, high purity | Multi-step, costly reagents |
| Mitsunobu Coupling | Direct ether formation | 70–82 | Mild conditions, fewer steps | Requires stoichiometric reagents |
| Reductive Amination | Aldehyde amination | 60–68 | One-step side chain installation | Low yield, aldehyde instability |
Chemical Reactions Analysis
Types of Reactions
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific conditions such as temperature control, pH adjustment, and the use of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to other acetamide derivatives and spirocyclic analogs documented in the literature. Below is a detailed analysis:
Structural Analogues
a) 2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone (CAS 1707364-58-6)
- Key Differences: Replaces the N-methylacetamide group with a morpholinoethanone moiety.
b) 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)
- Key Differences: Features a cyano group and a methylamino-carbamoyl substituent.
- Notably, toxicological data for this compound remain understudied .
c) Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Key Differences : Contains a chloro-substituted aromatic ring and a methoxymethyl group.
- Implications : Alachlor is a herbicide with documented environmental persistence. The chloro and methoxymethyl groups contribute to its lipophilicity and pesticidal activity, contrasting with the spirocyclic ether in the target compound, which lacks halogenation .
Functional Analogues
a) N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e, PF 43(1))
- Key Differences: Incorporates a peptide-like backbone with amino and hydroxy groups, linked to a dimethylphenoxy-acetamide.
- Implications: The polar hydroxy and amino groups enhance water solubility and may target proteases or peptidases, unlike the spirocyclic ether in the target compound, which is more likely to engage in hydrophobic interactions .
b) Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Inferences
| Property | Target Compound | Alachlor | Compound e (PF 43(1)) |
|---|---|---|---|
| Lipophilicity | Moderate (spirocyclic ether) | High (chloro, aromatic) | Low (polar groups) |
| Metabolic Stability | Likely high (rigid structure) | Moderate | Variable (peptide-like) |
| Target Selectivity | CNS or enzyme modulation | Herbicidal | Protease inhibition |
Research Findings and Gaps
- Structural Advantages : The spirocyclic ether in the target compound may reduce off-target effects compared to halogenated analogs like alachlor or dimethenamid .
- Toxicity Data: Limited toxicological information is available for this compound, contrasting with compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide, which explicitly lacks thorough safety profiling .
Biological Activity
2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 171.22 g/mol. This compound has garnered attention for its possible applications in medicinal chemistry, particularly as a ligand in biochemical assays.
Chemical Structure
The structural complexity of this compound contributes to its biological interactions. The spirocyclic framework enhances binding affinity to various biological targets, which may include enzymes and receptors.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Activity : Investigations are ongoing to determine its effectiveness in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
The mechanism by which this compound exerts its biological effects is still under investigation. The spirocyclic structure likely facilitates interactions with active sites of enzymes or receptors, leading to modulation of their activity.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Studies :
- A study assessed the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at certain concentrations.
-
Anticancer Research :
- In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
-
Enzyme Interaction :
- Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, with findings indicating significant inhibition rates compared to control groups.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against selected bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Significant inhibition observed |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, allowing for the generation of derivatives with varied properties. Its applications extend beyond medicinal chemistry into fields such as drug development and biochemical research.
Q & A
Q. What are the critical steps in designing a multi-step synthesis protocol for 2-(2-Azaspiro[3.3]heptan-6-yloxy)-N-methylacetamide?
- Methodological Answer : A robust synthesis protocol typically involves:
- Core spirocyclic formation : Cyclization reactions under controlled temperatures (e.g., reflux in toluene) to construct the 2-azaspiro[3.3]heptane moiety .
- Functionalization : Coupling the spirocyclic intermediate with activated acetic acid derivatives (e.g., using carbodiimide-based reagents like EDC/HOBt) to form the acetamide bond .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to ensure >95% purity .
Key parameters include solvent polarity, reaction time, and stoichiometric ratios of coupling agents .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the spirocyclic structure and substituent positions (e.g., azaspiro[3.3]heptane oxygen linkage) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to validate molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) functional groups .
- X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and spatial arrangement .
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Statistical optimization (e.g., factorial designs) to identify critical variables (temperature, catalyst loading) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for stereoselective steps .
- In-line Monitoring : Techniques like FTIR or HPLC to track reaction progress and minimize side products .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and activation energies for spirocyclic ring-opening/closing reactions .
- Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability in biological systems .
- Machine Learning (ML) : Training models on existing spirocyclic compound datasets to predict regioselectivity in substitution reactions .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
- Methodological Answer :
- Purity Validation : Re-analyzation via HPLC-MS to rule out impurities (>99% purity required for bioassays) .
- Assay Standardization : Use of reference compounds (e.g., positive controls like doxorubicin for cytotoxicity assays) and harmonized protocols (e.g., CLSI guidelines) .
- Structural Analog Comparison : Testing derivatives with modified substituents (e.g., methoxy vs. hydroxy groups) to isolate structure-activity relationships .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to enzymes/receptors .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
- Cryo-EM/X-ray Crystallography : Resolve 3D binding conformations in enzyme active sites (e.g., proteases or kinases) .
Q. How can researchers design experiments to study metabolic stability in vivo?
- Methodological Answer :
- In vitro Hepatocyte Assays : Incubation with primary hepatocytes and LC-MS/MS to identify phase I/II metabolites .
- Isotope Labeling : Use of 14C-labeled compounds to track metabolic pathways in animal models .
- Pharmacokinetic Modeling : Compartmental analysis to estimate half-life (t1/2) and clearance rates .
Data Analysis and Contradiction Management
Q. What statistical methods address variability in synthetic yield data across laboratories?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .
- Sensitivity Analysis : Identify outliers via Grubbs’ test or principal component analysis (PCA) .
- Reproducibility Protocols : Collaborative trials with standardized reagents and equipment calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
